6,6'-methylenebis(2-phenyl-4H-3,1-benzoxazin-4-one)
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Overview
Description
6,6’-Methylenebis(2-phenyl-4H-3,1-benzoxazin-4-one) is a complex organic compound with the molecular formula C29H18N2O4. It belongs to the class of benzoxazinones, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-methylenebis(2-phenyl-4H-3,1-benzoxazin-4-one) typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the use of aroyl isothiocyanates to form thiourea derivatives, which then undergo a thiazine ring closure to yield the desired benzoxazinone structure . The reaction conditions often involve the use of concentrated sulfuric acid or other strong acids to promote ring closure and ensure high yields.
Industrial Production Methods
Industrial production of 6,6’-methylenebis(2-phenyl-4H-3,1-benzoxazin-4-one) may involve large-scale synthesis using similar methods as described above, with optimization for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6,6’-Methylenebis(2-phenyl-4H-3,1-benzoxazin-4-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the benzoxazinone structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products
Scientific Research Applications
6,6’-Methylenebis(2-phenyl-4H-3,1-benzoxazin-4-one) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6,6’-methylenebis(2-phenyl-4H-3,1-benzoxazin-4-one) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with biological targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-3,1-benzoxazin-4-one: A simpler analog with similar structural features but different biological activities.
4H-3,1-Benzothiazin-4-ones: Compounds with a sulfur atom replacing the oxygen in the benzoxazinone structure, leading to different chemical and biological properties.
Uniqueness
6,6’-Methylenebis(2-phenyl-4H-3,1-benzoxazin-4-one) is unique due to its dimeric structure, which can lead to enhanced biological activities and distinct chemical properties compared to its monomeric analogs .
Properties
IUPAC Name |
6-[(4-oxo-2-phenyl-3,1-benzoxazin-6-yl)methyl]-2-phenyl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18N2O4/c32-28-22-16-18(11-13-24(22)30-26(34-28)20-7-3-1-4-8-20)15-19-12-14-25-23(17-19)29(33)35-27(31-25)21-9-5-2-6-10-21/h1-14,16-17H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEPJDXEBHDNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(OC5=O)C6=CC=CC=C6)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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